2-((4-Methoxyphenyl)ethynyl)benzaldehyde
Overview
Description
2-((4-Methoxyphenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C16H12O2. It is characterized by the presence of a methoxyphenyl group attached to an ethynylbenzaldehyde structure. This compound is known for its light-yellow to yellow powder or crystalline form .
Mechanism of Action
Mode of Action
The mode of action of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .
Molecular Mechanism
It is known that the compound can inhibit CYP1A2 and CYP2C19 enzymes , which may have implications for its interactions with other biomolecules.
Temporal Effects in Laboratory Settings
The compound is known to be stable when stored in a refrigerator .
Metabolic Pathways
The compound is known to inhibit CYP1A2 and CYP2C19 enzymes , which may suggest its involvement in certain metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-methoxyphenylacetylene and 2-iodobenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or column chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-((4-Methoxyphenyl)ethynyl)benzoic acid.
Reduction: 2-((4-Methoxyphenyl)ethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-((4-Methoxyphenyl)ethynyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylbenzaldehyde: Similar structure but lacks the methoxy group.
4-Ethynylbenzaldehyde: Similar structure but with the ethynyl group at a different position.
2-(4-Methoxyphenoxy)benzaldehyde: Similar structure but with an ether linkage instead of an ethynyl group
Uniqueness
2-((4-Methoxyphenyl)ethynyl)benzaldehyde is unique due to the presence of both the methoxy and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-7-13(8-11-16)6-9-14-4-2-3-5-15(14)12-17/h2-5,7-8,10-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUQRLGSISLMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.